![molecular formula C9H20N2 B13121030 1-Ethyl-4-propylpiperazine CAS No. 90796-44-4](/img/structure/B13121030.png)
1-Ethyl-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, is characterized by the presence of an ethyl group at the first nitrogen atom and a propyl group at the fourth nitrogen atom. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-propylpiperazine can be achieved through several methods:
One-Pot Synthesis: A simplified procedure involves the reaction of protonated piperazine with ethyl and propyl halides in the presence of a base.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between piperazine and the alkyl halides.
Industrial Production: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
1-Ethyl-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can replace the existing ethyl or propyl groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-propylpiperazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-propylpiperazine involves its interaction with specific molecular targets:
GABA Receptor Agonist: The compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites.
Pathways Involved: The binding to GABA receptors affects the neurotransmission pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-propylpiperazine can be compared with other piperazine derivatives:
1-Benzylpiperazine: This compound is commonly used as a recreational drug and has stimulant properties.
1-(3-Chlorophenyl)piperazine: Known for its use in research as a serotonin receptor agonist, this compound has different pharmacological properties compared to this compound.
1-(3-Trifluoromethylphenyl)piperazine: This compound is often used in combination with other drugs for its central nervous system stimulant effects.
Eigenschaften
CAS-Nummer |
90796-44-4 |
---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
1-ethyl-4-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
ZJAQKWSLYRNXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.